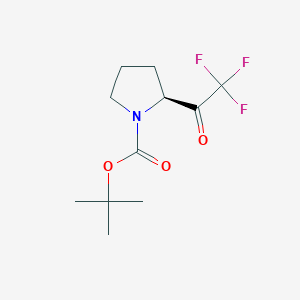

(S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a trifluoroacetyl moiety at the 2-position of the pyrrolidine ring. This compound is pivotal in asymmetric synthesis and medicinal chemistry due to its stereochemical stability and electron-withdrawing trifluoroacetyl group, which enhances reactivity in catalytic processes .

Properties

IUPAC Name |

tert-butyl (2S)-2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXZYCVUEJSXKH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727775 | |

| Record name | tert-Butyl (2S)-2-(trifluoroacetyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913979-70-1 | |

| Record name | tert-Butyl (2S)-2-(trifluoroacetyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate generally involves the introduction of the trifluoroacetyl group onto a protected pyrrolidine derivative. The methods focus on selective acylation and protection strategies to maintain stereochemistry and functional group integrity.

General Strategy

- Start with (S)-pyrrolidine derivatives protected at the nitrogen with a tert-butyl carbamate group (Boc-protection).

- Introduce the trifluoroacetyl group at the 2-position of the pyrrolidine ring via electrophilic acylation using trifluoroacetylating agents such as trifluoroacetic anhydride or trifluoroacetyl chloride.

- Maintain stereochemical integrity by conducting reactions under mild conditions and using stereochemically pure starting materials.

Specific Synthetic Routes

While direct literature specifically detailing the preparation of this compound is limited, analogous methods for similar trifluoroacetylated pyrrolidine derivatives and Boc-protected amino compounds provide insight.

Boc Protection of Pyrrolidine

- The starting material is typically (S)-pyrrolidine, which is protected with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent (e.g., dichloromethane) at 0 °C to room temperature.

- This step yields (S)-tert-butyl pyrrolidine-1-carboxylate, which is stable and amenable to further functionalization.

Introduction of the Trifluoroacetyl Group

- The trifluoroacetyl group is introduced at the 2-position via electrophilic acylation.

- A common reagent is trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, which reacts with the enolizable position adjacent to the nitrogen.

- The reaction is typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0 °C to room temperature) to avoid racemization.

- Catalysts or bases may be used to facilitate the acylation, such as pyridine or triethylamine, which also neutralize the generated acid.

Purification

- After reaction completion, the mixture is quenched with water or aqueous buffer.

- The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product is purified by silica gel chromatography or preparative high-performance liquid chromatography (prep-HPLC) to yield the pure this compound.

Alternative Synthetic Approaches

- Reductive Amination: Starting from 2-pyrrolidinone derivatives, reductive amination with trifluoroacetaldehyde derivatives followed by Boc protection can be an alternative.

- Asymmetric Catalysis: Enantioselective trifluoroacetylation using chiral catalysts to directly introduce the trifluoroacetyl group on pyrrolidine derivatives.

- Multistep Synthesis: Incorporation of trifluoroacetyl group via intermediate formation of trifluoroacetylated amino acids followed by cyclization and Boc protection.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | (S)-pyrrolidine, Boc2O, triethylamine, DCM | 0 °C to RT | 2–4 hours | 85–95 | Protects N-position, maintains chirality |

| Trifluoroacetylation | Trifluoroacetic anhydride or trifluoroacetyl chloride, pyridine or TEA, DCM or THF | 0 °C to RT | 1–3 hours | 70–90 | Electrophilic acylation at 2-position |

| Work-up and Purification | Aqueous quench, extraction, drying, chromatography | RT | Variable | — | Silica gel or prep-HPLC purification |

Research Findings and Analysis

- The stereochemical purity of the final compound is highly dependent on the starting (S)-pyrrolidine and the mildness of reaction conditions during acylation to prevent racemization.

- Trifluoroacetylation is efficient with trifluoroacetic anhydride, providing high yields and clean reactions when moisture is rigorously excluded.

- Boc protection is a standard and robust method for protecting the pyrrolidine nitrogen, facilitating selective functionalization at the 2-position.

- Purification by prep-HPLC ensures removal of side products and unreacted starting materials, crucial for applications requiring high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to yield other derivatives.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₁H₁₆F₃NO₃

- Molecular Weight : 267.24 g/mol

- CAS Number : 913979-70-1

- Structure : The compound features a pyrrolidine ring substituted with a trifluoroacetyl group and a tert-butyl ester.

Physical Properties

- Solubility : Soluble in organic solvents with varying solubility reported (0.201 mg/ml to 3.94 mg/ml) .

- Log P (Partition Coefficient) : Indicates moderate lipophilicity, which is relevant for bioavailability studies.

Medicinal Chemistry

(S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.

Case Study: Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. The trifluoroacetyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against viral infections .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in the development of new drugs.

Example: Synthesis Pathway

A notable synthesis involves the reaction of (S)-tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate with other reagents to yield complex structures that can be tested for biological activity .

Material Science

In material science, this compound is explored for its role in developing advanced materials with specific properties such as thermal stability and chemical resistance.

Application: Coatings and Polymers

The incorporation of fluorinated compounds like this one into polymer matrices can enhance their hydrophobicity and chemical resistance, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group plays a crucial role in its reactivity and interactions. The compound can inhibit or activate certain pathways depending on its structure and the environment in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Comparative Insights

Electronic and Steric Effects :

- The trifluoroacetyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the pyrrolidine nitrogen compared to analogs like the methyl or aminoethyl derivatives. This property is critical in catalysis, as demonstrated in , where the compound facilitated the direct formation of α,β-unsaturated ketones via imide intermediates .

- In contrast, 4-octylbenzamido-methyl and 4-fluorophenoxymethyl substituents (–3) impart bulkier, lipophilic characteristics, favoring membrane penetration in biological systems but reducing synthetic yields (47–63% vs. 68% for the trifluoroacetyl analog) .

Research Findings and Data

NMR Spectral Comparison :

- The target compound’s ¹H NMR (CD₃OD) shows distinct signals at δ 4.57 (t, 1H) and δ 3.36–3.24 (m, 2H), attributed to the pyrrolidine ring protons adjacent to the trifluoroacetyl group. In contrast, 2-methyl analogs exhibit upfield shifts (δ 1.2–1.5 for methyl groups), highlighting electronic differences .

Catalytic Performance :

- In , the trifluoroacetyl derivative achieved 57% yield in a key step for α,β-unsaturated cyclopentanone synthesis, outperforming bulkier analogs in similar reactions (e.g., 47% yield for 4-octylbenzamido derivatives in ) .

Biological Activity

(S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate, with CAS number 913979-70-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : CHFNO

- Molecular Weight : 267.24 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a trifluoroacetyl group and a tert-butyl ester.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups. Specific synthetic routes may vary based on laboratory protocols.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

- Case Study : A study on related pyrrolidine derivatives demonstrated in vitro cytotoxicity against various cancer cell lines, including P388 murine leukemia cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Antiviral Properties

Similar compounds have shown antiviral activity against viruses such as Herpes simplex and Polio. The trifluoroacetyl group may enhance the compound's ability to interact with viral proteins or inhibit viral replication .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in cancer progression or inflammation. For example:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Cyclin-dependent kinase (CDK) | Competitive | Low micromolar range |

| GSK3-β | Non-competitive | Low micromolar range |

This suggests potential applications in treating diseases where these enzymes play a critical role .

Safety and Toxicity

Safety evaluations are crucial for any compound intended for therapeutic use. Preliminary studies indicate that this compound exhibits low toxicity profiles in vitro. However, further in vivo studies are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The trifluoroacetyl group can be introduced via reaction of (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C, followed by stirring at room temperature. Sodium carbonate is used as a base to neutralize byproducts. Purification via silica gel chromatography (EtOAc/Hexane = 1/7) yields the product in 68% purity . Key parameters include maintaining anhydrous conditions and stoichiometric control of TFAA to avoid over-acylation.

Q. How can the purity and structural integrity of this compound be verified after synthesis?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm the presence of the trifluoroacetyl group (δ ~163 ppm in ¹³C NMR) and pyrrolidine backbone (δ 4.57 ppm for the α-proton). HRMS ensures molecular weight accuracy. For example, a resolved [M+H]+ peak at m/z 318.28009 aligns with theoretical values . TLC (EtOAc/Hexane) monitors reaction progress, with Rf ~0.45 under 1:7 conditions .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Silica gel chromatography with gradients of EtOAc/Hexane (1:7 to 1:3) effectively separates the product from unreacted starting materials. For viscous residues, trituration with ethyl ether (3 × 20 mL) removes polar impurities, yielding a white solid with >95% purity .

Advanced Research Questions

Q. How can this compound serve as a precursor in asymmetric organocatalysis?

- Methodological Answer : The pyrrolidine-trifluoroacetyl motif acts as a chiral scaffold for bifunctional organocatalysts. For example, coupling with sulfamide groups via DCM reflux (using Et₃N as base) generates catalysts for enantioselective Michael additions (e.g., up to 95% ee in α,β-unsaturated ketone synthesis) . Catalyst design requires stereochemical retention during derivatization, confirmed by X-ray crystallography or NOESY .

Q. What strategies enable the derivatization of this compound for bioactive molecule synthesis?

- Methodological Answer : Deprotection of the tert-butyl group (e.g., TFA in DCM) exposes the pyrrolidine amine for further functionalization. For sphingosine kinase inhibitors, guanylation with Boc-protected amines under EDC/HOBt coupling yields guanidine derivatives with anticancer activity (IC₅₀ < 1 µM in cell assays) . SPR or ITC assays validate target binding .

Q. How does the trifluoroacetyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the pyrrolidine C2 position, enabling Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Optimize with Pd(PPh₃)₄ (5 mol%), K₂CO₃ in THF/H₂O (3:1) at 80°C . Monitor by ³¹P NMR to track phosphine ligand stability.

Q. What mechanistic insights exist for its role in organocatalytic cycles?

- Methodological Answer : DFT studies suggest the trifluoroacetyl group stabilizes enamine intermediates via H-bonding with carbonyls, lowering activation barriers in aldol reactions. Kinetic profiling (e.g., Eyring plots ) reveals rate-limiting steps, while isotope labeling (²H/¹³C) traces proton transfer pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.